N-[cyclopentyl(thiophen-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide
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Overview
Description
N-[cyclopentyl(thiophen-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a cyclopentyl ring, a thiophene ring, a pyridine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyclopentyl(thiophen-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Cyclopentylation: The thiophene derivative is then alkylated with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base such as potassium carbonate.
Pyridine Carboxamide Formation: The pyridine ring is introduced through a condensation reaction between a suitable pyridine derivative and the thiophene-cyclopentyl intermediate.
Methylsulfanyl Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The thiophene and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents for electrophilic substitution, and strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene and pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[cyclopentyl(thiophen-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The presence of the thiophene and pyridine rings suggests it may exhibit anti-inflammatory, antimicrobial, or anticancer activities. Researchers explore its interactions with biological targets to develop new drugs.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to its electronic properties.
Mechanism of Action
The mechanism of action of N-[cyclopentyl(thiophen-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and pyridine rings can engage in π-π stacking interactions, while the carboxamide group can form hydrogen bonds, stabilizing the compound within the active site of a target protein. This can modulate the activity of the protein, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like tioconazole and sertaconazole nitrate, which also contain thiophene rings and exhibit antifungal properties.
Pyridine Derivatives: Compounds such as nicotinamide and isoniazid, known for their roles in vitamin B3 metabolism and tuberculosis treatment, respectively.
Uniqueness
N-[cyclopentyl(thiophen-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide is unique due to its combination of a cyclopentyl group with thiophene and pyridine rings, along with a methylsulfanyl group. This structural diversity allows for a wide range of chemical reactivity and biological activity, distinguishing it from other compounds with similar individual components.
Properties
IUPAC Name |
N-[cyclopentyl(thiophen-2-yl)methyl]-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS2/c1-21-17-13(8-4-10-18-17)16(20)19-15(12-6-2-3-7-12)14-9-5-11-22-14/h4-5,8-12,15H,2-3,6-7H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZSXFOOYYCPLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC(C2CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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